Asperiamide A
Description
Asperiamide A is a secondary metabolite produced by fungal species within the Aspergillus genus, notably Aspergillus flavus . flavus due to aflatoxin precursor production) . These metabolites are characterized by amide-functionalized structures, likely derived from polyketide or non-ribosomal peptide synthesis pathways.
Properties
Molecular Formula |
C54H101NO9 |
|---|---|
Molecular Weight |
908.4 g/mol |
IUPAC Name |
(E)-2-hydroxy-N-[(4E,17E)-3-hydroxy-17-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytriaconta-4,17-dien-2-yl]heptadec-3-enamide |
InChI |
InChI=1S/C54H101NO9/c1-4-6-8-10-12-14-16-17-21-26-30-34-38-42-48(58)53(62)55-46(44-63-54-52(61)51(60)50(59)49(43-56)64-54)47(57)41-37-33-29-25-22-18-20-24-28-32-36-40-45(3)39-35-31-27-23-19-15-13-11-9-7-5-2/h37-39,41-42,46-52,54,56-61H,4-36,40,43-44H2,1-3H3,(H,55,62)/b41-37+,42-38+,45-39+/t46?,47?,48?,49-,50-,51+,52-,54-/m1/s1 |
InChI Key |
CRUUFOOREXOUNG-ZXKGMNATSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(/C=C/CCCCCCCCCCC/C(=C/CCCCCCCCCCCC)/C)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCC(=CCCCCCCCCCCCC)C)O)O |
Synonyms |
asperiamide A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Asperiamide B and C
Asperiamide B and C are the closest structural analogs to Asperiamide A, sharing a core amide moiety. Key distinctions include:
- Biosynthetic Pathways : Asperiamide B and C are associated with the citric acid cycle-derived organic acids (e.g., oxalic, gluconic acid) in A. niger, suggesting a metabolic link between primary and secondary metabolism .
Table 1: Comparative Analysis of Asperiamides
| Property | This compound | Asperiamide B/C |
|---|---|---|
| Producing Species | Aspergillus flavus | Aspergillus niger |
| Structural Features | Amide-functionalized | Amide + polyketide |
| Bioactivity | Unknown | Linked to aflatoxin |
| Metabolic Context | Secondary metabolite | Citric acid cycle-derived |
Perspicamide A
Perspicamide A, a synthetic amide-based compound, shares functional similarities with this compound.
- Synthetic Accessibility: Perspicamide A is synthesized from economical precursors, enabling scalable production, whereas this compound’s natural sourcing limits yield .
- Bioactivity : Perspicamide A demonstrates potent antileishmanial effects (IC₅₀ < 5 μM), whereas this compound’s pharmacological profile remains uncharacterized .
Table 2: Functional Comparison with Perspicamide A
| Parameter | This compound | Perspicamide A |
|---|---|---|
| Source | Natural (fungal) | Synthetic |
| Target Activity | Undefined | Antileishmanial |
| Production Feasibility | Low (extraction) | High (chemical synthesis) |
Sulfonamide-Based Derivatives
Sulfonamide derivatives, though structurally distinct from this compound, share functional amide groups critical for bioactivity. For example:
- Structural Flexibility : Sulfonamides allow modular substitutions to enhance potency, whereas this compound’s rigid fungal-derived structure may limit derivatization .
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